2,5-Dichloro-3-methylbenzamide 2,5-Dichloro-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1803728-94-0
VCID: VC3415449
InChI: InChI=1S/C8H7Cl2NO/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12)
SMILES: CC1=CC(=CC(=C1Cl)C(=O)N)Cl
Molecular Formula: C8H7Cl2NO
Molecular Weight: 204.05 g/mol

2,5-Dichloro-3-methylbenzamide

CAS No.: 1803728-94-0

Cat. No.: VC3415449

Molecular Formula: C8H7Cl2NO

Molecular Weight: 204.05 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dichloro-3-methylbenzamide - 1803728-94-0

Specification

CAS No. 1803728-94-0
Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
IUPAC Name 2,5-dichloro-3-methylbenzamide
Standard InChI InChI=1S/C8H7Cl2NO/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12)
Standard InChI Key QDLNBBCSQSIFTQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1Cl)C(=O)N)Cl
Canonical SMILES CC1=CC(=CC(=C1Cl)C(=O)N)Cl

Introduction

PropertyValueReference
CAS Number1803728-94-0
Molecular FormulaC₈H₇Cl₂NO
Molecular Weight204.05 g/mol
IUPAC Name2,5-dichloro-3-methylbenzamide
InChIInChI=1S/C8H7Cl2NO/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12)
InChIKeyQDLNBBCSQSIFTQ-UHFFFAOYSA-N
SMILESCC1=CC(=CC(=C1Cl)C(=O)N)Cl

Physical and Chemical Properties

2,5-Dichloro-3-methylbenzamide possesses distinctive chemical and physical characteristics that determine its behavior in various chemical reactions and applications. Understanding these properties is essential for researchers working with this compound.

Structural Features

The compound's structure consists of a benzene ring with specific substitution patterns:

  • Two chlorine atoms at positions 2 and 5

  • A methyl group at position 3

  • A primary amide group (-CONH₂)

This particular arrangement of functional groups contributes to the compound's reactivity profile and potential applications.

Physicochemical Properties

PropertyValueReference
Physical StateSolid (at room temperature)
XLogP3-AA2.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1
Exact Mass202.9904692 Da
Topological Polar Surface Area43.1 Ų
Complexity186

The moderate XLogP3-AA value of 2.4 suggests a balance between hydrophilicity and lipophilicity, which influences its solubility profile in different solvents. The topological polar surface area of 43.1 Ų indicates the compound's potential for hydrogen bonding interactions, which may be relevant for its behavior in biological systems or chemical reactions.

Structural Relationships and Comparative Analysis

To better understand 2,5-Dichloro-3-methylbenzamide, it is valuable to examine its relationship to structurally similar compounds. This comparative analysis provides insights into potential chemical behaviors and applications.

Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Difference from 2,5-Dichloro-3-methylbenzamide
2,4-Dichloro-3-methylbenzamide1806303-82-1C₈H₇Cl₂NO204.05Different chlorine positions (2,4 vs 2,5)
2,6-Dichloro-3-methylbenzamide1803835-81-5C₈H₇Cl₂NO204.05Different chlorine positions (2,6 vs 2,5)
2,6-Dichloro-N-methylbenzamide349395-57-9C₈H₇Cl₂NO204.05Different chlorine positions and N-methylation
Methyl 2,5-dichloro-3-methylbenzoate1241948-41-3C₉H₈Cl₂O₂219.06Methyl ester instead of amide group
2-Amino-5-chloro-3-methylbenzamide1006619-83-5C₈H₉ClN₂O184.62Amino group at position 2; only one chlorine

This comparison reveals how subtle changes in substitution patterns can lead to compounds with distinct chemical properties while maintaining the core benzamide structure.

SupplierProduct InformationStorage RecommendationReference
FUJIFILM WakoManufactured by MATRIX SCIENTIFICRoom temperature
PharmintListed as a research chemicalStandard chemical storage

Structure-Activity Relationships

The specific arrangement of substituents in 2,5-Dichloro-3-methylbenzamide may confer unique properties relevant to potential biological activities:

Key Structural Features and Their Significance

Structural FeaturePotential EffectRelevance
Chlorine at position 2Electronic effect on amide group, potential halogen bondingMay influence binding to biological targets
Chlorine at position 5Extended electron-withdrawing effect, lipophilicityMay affect membrane permeability and metabolic stability
Methyl at position 3Increased lipophilicity, steric effectsMay impact binding pocket interactions
Primary amide groupHydrogen bond donor and acceptor capabilitiesMay facilitate interactions with protein binding sites

Future Research Directions

Given the limited information specifically available on 2,5-Dichloro-3-methylbenzamide, several research directions could expand our understanding of this compound:

  • Optimization of Synthetic Routes

    • Development of regioselective methods for chlorination

    • Environmentally friendly synthesis approaches

    • Scale-up studies for potential industrial applications

  • Comprehensive Characterization

    • Detailed spectroscopic analysis (NMR, IR, MS)

    • Single crystal X-ray diffraction studies

    • Thermal analysis and stability studies

  • Biological Activity Screening

    • Evaluation of potential antimicrobial properties

    • Assessment of enzyme inhibition capabilities

    • Structure-activity relationship studies with systematic modifications

  • Materials Science Applications

    • Investigation of potential applications in polymer chemistry

    • Exploration of crystal engineering properties

    • Studies of intermolecular interactions in solid state

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